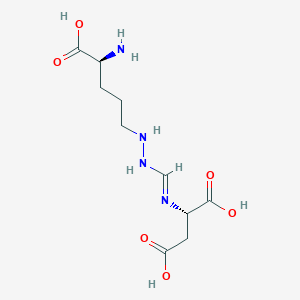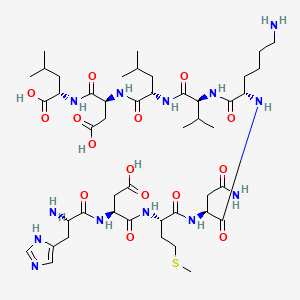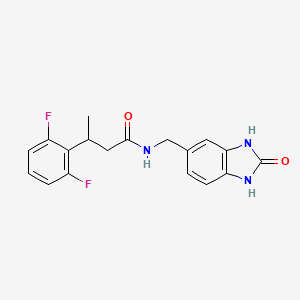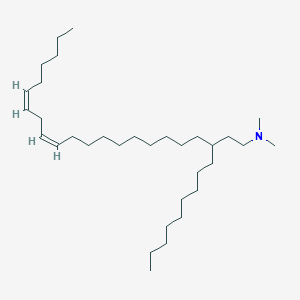![molecular formula C11H11BrO3 B11930210 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one is an organic compound characterized by the presence of a benzodioxole ring and a bromobutanone moiety. This compound is of significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one typically involves the bromination of a precursor compound, such as 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods: For industrial-scale production, continuous flow processes are often employed to ensure consistent quality and yield. Catalysts such as Lewis acids (e.g., zinc chloride) or Brønsted acids (e.g., trifluoroacetic acid) may be used to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can yield alcohols or alkanes depending on the reducing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized products like carboxylic acids.
- Reduced products like alcohols .
Applications De Recherche Scientifique
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies have shown that it can induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death .
Comparaison Avec Des Composés Similaires
- 1-(Benzo[d][1,3]dioxol-5-yl)ethan-1-ol
- 1-(Benzo[d][1,3]dioxol-5-yl)propan-1-one
- 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness: 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one stands out due to its bromine atom, which imparts unique reactivity and potential for further functionalization. This makes it a valuable building block in synthetic chemistry and drug development .
Propriétés
Formule moléculaire |
C11H11BrO3 |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-2-bromobutan-1-one |
InChI |
InChI=1S/C11H11BrO3/c1-2-8(12)11(13)7-3-4-9-10(5-7)15-6-14-9/h3-5,8H,2,6H2,1H3 |
Clé InChI |
XLLKWBDSFLMJJN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate](/img/structure/B11930131.png)

![N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B11930169.png)
![N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11930172.png)

![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)



![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)


![4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid](/img/structure/B11930222.png)
